molecular formula C21H25ClFN3O4 B3101494 ent-Moxifloxacin Hydrochloride CAS No. 1394029-14-1

ent-Moxifloxacin Hydrochloride

カタログ番号 B3101494
CAS番号: 1394029-14-1
分子量: 437.9 g/mol
InChIキー: IDIIJJHBXUESQI-VAGBGMFXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Moxifloxacin is a synthetic fluoroquinolone antibiotic agent. Bayer AG developed the drug (initially called BAY 12-8039) and it is marketed worldwide (as the hydrochloride) under the brand name Avelox (in some countries also Avalox) for oral treatment . It is used to treat bacterial infections in many different parts of the body .


Synthesis Analysis

The synthesis of moxifloxacin involves chelation with metal ions including Ca(II), Mg(II), Zn(II), and Fe(III). The structures of the complexes were elucidated on the basis of elemental analyses . A patent also describes a process for the synthesis of moxifloxacin hydrochloride .


Molecular Structure Analysis

Moxifloxacin has a molecular weight of 401.4314 and a chemical formula of C21H24FN3O4 . It is a small molecule and is approved for use .


Chemical Reactions Analysis

An HPLC-ECD analytical method with high reproducibility and wide linearity range has been developed and validated for the analysis of moxifloxacin .


Physical And Chemical Properties Analysis

Moxifloxacin hydrochloride is compatible with selected excipients (polymers and surfactants) used in the formulation of polymeric nanoparticles .

科学的研究の応用

Formulation of Floating Tablets

Moxifloxacin Hydrochloride has been used in the formulation of floating tablets . These tablets are designed to increase the gastric residence time, which can enhance the bioavailability of the drug . The floating tablets of Moxifloxacin Hydrochloride have shown promising results in terms of controlled release action and improved bioavailability .

Gastroretentive Drug Delivery Systems

Moxifloxacin Hydrochloride has been used in the development of gastroretentive drug delivery systems . These systems are designed to improve the clinical response by increasing the gastric residence time of the drug . The gastroretentive formulations of Moxifloxacin Hydrochloride have shown similar results to the marketed product AVELOX .

Antibacterial Activity

Moxifloxacin Hydrochloride is a novel synthetic compound that exhibits antibacterial activity . This makes it a valuable compound in the development of new antibacterial treatments .

Simultaneous Determination with Other Compounds

Moxifloxacin Hydrochloride can be simultaneously determined with other compounds like flavoxate HCl using reversed-phase (RP)-high-performance liquid chromatography (HPLC) and ecofriendly spectrophotometric methods . This makes it useful in the analysis and quality control of pharmaceutical formulations .

Improved Patient Compliance

The use of Moxifloxacin Hydrochloride in floating tablets and gastroretentive drug delivery systems can lead to better patient compliance . This is because these systems can provide a controlled release of the drug, reducing the frequency of dosing and thus improving patient adherence to the treatment regimen .

Enhancement of Bioavailability

Moxifloxacin Hydrochloride’s use in gastroretentive drug delivery systems and floating tablets can enhance the bioavailability of the drug . By increasing the gastric residence time, more of the drug can be absorbed, leading to a more effective treatment .

作用機序

Target of Action

ent-Moxifloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic agent, primarily targets two enzymes involved in bacterial DNA synthesis: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . Moxifloxacin has a higher affinity for bacterial DNA gyrase than for mammalian .

Mode of Action

The mode of action of ent-Moxifloxacin Hydrochloride involves the inhibition of these target enzymes . By binding to DNA gyrase and topoisomerase IV, it blocks bacterial DNA replication . This interaction prevents the untwisting required to replicate one DNA double helix into two, thereby inhibiting bacterial growth and leading to bacterial death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption affects the biochemical pathways involved in bacterial growth and proliferation . The exact downstream effects on specific biochemical pathways may vary depending on the bacterial species.

Pharmacokinetics

ent-Moxifloxacin Hydrochloride exhibits excellent bioavailability, a long half-life, and superior tissue penetration . These properties contribute to its effectiveness as an antibiotic. The pharmacokinetic properties of ent-Moxifloxacin Hydrochloride ensure that the drug concentrations in the body are sufficient to inhibit the target enzymes effectively . The minimum inhibitory concentration (MIC) values of moxifloxacin are generally lower than the concentrations found in circulation and in pulmonary tissues after a standard dose .

Result of Action

The result of ent-Moxifloxacin Hydrochloride’s action is the effective eradication of the bacterial infection . By inhibiting the essential enzymes for bacterial DNA synthesis, it prevents bacterial replication, leading to bacterial death . This results in the resolution of the bacterial infection.

Action Environment

The action, efficacy, and stability of ent-Moxifloxacin Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and absorption of the drug . Additionally, the presence of other medications can lead to drug interactions, potentially affecting the action of ent-Moxifloxacin Hydrochloride . Therefore, it’s crucial to consider these factors when administering the drug.

Safety and Hazards

Moxifloxacin hydrochloride is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

将来の方向性

Intracameral moxifloxacin prophylaxis has been used successfully in more than 4,500 consecutive cases, suggesting potential future directions for the use of moxifloxacin .

特性

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJJHBXUESQI-VAGBGMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Moxifloxacin Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ent-Moxifloxacin Hydrochloride
Reactant of Route 2
Reactant of Route 2
ent-Moxifloxacin Hydrochloride
Reactant of Route 3
Reactant of Route 3
ent-Moxifloxacin Hydrochloride
Reactant of Route 4
Reactant of Route 4
ent-Moxifloxacin Hydrochloride
Reactant of Route 5
Reactant of Route 5
ent-Moxifloxacin Hydrochloride
Reactant of Route 6
ent-Moxifloxacin Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。